molecular formula C8H18NO4P B14593639 3-Amino-3-oxopropyl butyl methylphosphonate CAS No. 61388-31-6

3-Amino-3-oxopropyl butyl methylphosphonate

Cat. No.: B14593639
CAS No.: 61388-31-6
M. Wt: 223.21 g/mol
InChI Key: ULKJNYMPRMGTFL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-oxopropyl butyl methylphosphonate typically involves the reaction of a phosphonic acid derivative with an appropriate amine and carbonyl-containing compound. One common method is the oxidative phosphonylation of N,N-dimethylenaminones with H-phosphonates, which provides functionalized β-ketophosphonates under mild reaction conditions . This method offers operational simplicity, broad substrate scope, and the ability to scale up the preparation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-oxopropyl butyl methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phosphonate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

3-Amino-3-oxopropyl butyl methylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-oxopropyl butyl methylphosphonate involves its interaction with molecular targets, particularly enzymes. Phosphonates are known to inhibit enzymes by mimicking the transition state of phosphate esters, thereby binding to the active site and preventing the enzyme from catalyzing its natural substrate . This inhibition can affect various metabolic pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-oxopropyl butyl methylphosphonate is unique due to the presence of both an amino group and a butyl group attached to the phosphonate moiety. This structural feature allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61388-31-6

Molecular Formula

C8H18NO4P

Molecular Weight

223.21 g/mol

IUPAC Name

3-[butoxy(methyl)phosphoryl]oxypropanamide

InChI

InChI=1S/C8H18NO4P/c1-3-4-6-12-14(2,11)13-7-5-8(9)10/h3-7H2,1-2H3,(H2,9,10)

InChI Key

ULKJNYMPRMGTFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)OCCC(=O)N

Origin of Product

United States

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